2-Fluoro-4-nitropyridine 1-oxide

Catalog No.
S13952120
CAS No.
M.F
C5H3FN2O3
M. Wt
158.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-nitropyridine 1-oxide

Product Name

2-Fluoro-4-nitropyridine 1-oxide

IUPAC Name

2-fluoro-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

InChI

InChI=1S/C5H3FN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H

InChI Key

LZUKYBVQIXLJLK-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])F)[O-]

2-Fluoro-4-nitropyridine 1-oxide is a heterocyclic organic compound characterized by a pyridine ring that is substituted with a fluorine atom at the 2-position and a nitro group at the 4-position, along with an N-oxide functional group. This compound is recognized for its unique structural features, which contribute to its reactivity and potential biological activities. The presence of both the nitro and fluorine substituents enhances its electron-withdrawing capacity, which can significantly influence its chemical behavior and interactions with biological systems.

Typical of nitropyridine derivatives:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic aromatic substitution, where it is replaced by nucleophiles like sodium methoxide or potassium tert-butoxide.
  • Oxidation: The N-oxide group can be oxidized further under strong oxidizing conditions, although this may lead to degradation of the pyridine structure.

These reactions are influenced by the electronic properties imparted by the nitro and fluorine groups, which can affect reaction rates and pathways.

Research indicates that 2-Fluoro-4-nitropyridine 1-oxide exhibits notable biological activities. Its derivatives have been studied for potential antimicrobial and anticancer properties. The nitro group can participate in hydrogen bonding and electrostatic interactions, influencing its behavior in biological systems. Studies have shown that compounds with similar structures may interact with cellular targets, potentially affecting growth and apoptosis pathways, which are critical in cancer biology .

The synthesis of 2-Fluoro-4-nitropyridine 1-oxide typically involves multi-step processes:

  • Nitrosation Reaction: Starting from 2-fluorophenol, a nitrosation reaction is conducted using dilute hydrochloric acid and sodium nitrite to generate 2-fluoro-4-nitrosophenol.
  • Oxidation Reaction: The resulting compound is then oxidized using dilute nitric acid to yield 2-fluoro-4-nitropyridine 1-oxide. This method is efficient, often achieving high yields with minimal side products .

Alternative synthetic routes may involve direct fluorination of pyridine N-oxides or other derivatives, showcasing the versatility in synthetic approaches for this compound .

2-Fluoro-4-nitropyridine 1-oxide has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block in drug development, particularly for compounds targeting specific biological pathways.
  • Agrochemicals: Its derivatives are explored for use in agricultural applications to enhance plant growth and resistance to pests.
  • Material Science: The compound's unique properties make it suitable for developing new materials, including dyes and pigments.

Interaction studies focus on how 2-Fluoro-4-nitropyridine 1-oxide interacts with biological molecules. Research has indicated that its nitro group can engage in significant interactions with enzymes and receptors, potentially leading to pharmacological effects. Such studies are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Several compounds share structural similarities with 2-Fluoro-4-nitropyridine 1-oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-fluoro-4-nitropyridine 1-oxideContains both chlorine and fluorine substitutionsDifferent position of halogen substitutions
5-Fluoro-2-methyl-4-nitropyridine 1-oxideMethyl substitution at the 2-positionVariation in methyl substitution affects reactivity
3-Chloro-4-fluoropyridineHalogenated pyridine structureLacks nitro or oxide groups; different reactivity

The unique combination of functional groups in 2-Fluoro-4-nitropyridine 1-oxide distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

158.01277012 g/mol

Monoisotopic Mass

158.01277012 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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